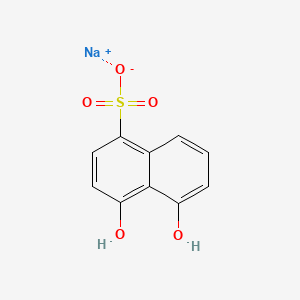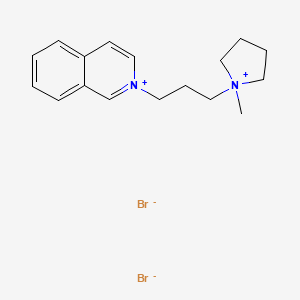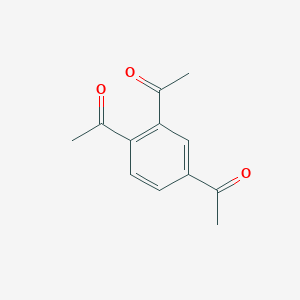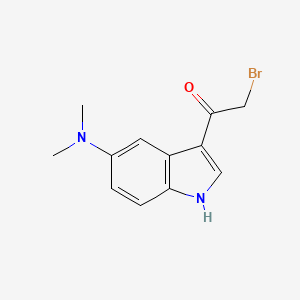![molecular formula C9H15Cl2N3O2Zn B13769183 zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride CAS No. 58270-08-9](/img/structure/B13769183.png)
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: is a chemical compound with the molecular formula C9H15Cl2N3O2Zn and a molecular weight of 333.5 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a cyano group, a dimethylbutylidene group, an amino group, and a N-methylcarbamate group, along with two chloride ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting 5-cyano-2,2-dimethyl-1-butylidenamine with N-methylcarbamic acid chloride in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product.
化学反応の分析
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
科学的研究の応用
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, the compound is used to study the effects of zinc coordination complexes on cellular processes and enzyme activities.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and as a stabilizer in plastics.
作用機序
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
類似化合物との比較
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: can be compared with other similar compounds:
Diethyl Malonate: Diethyl malonate is a diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds. Unlike this compound, it does not contain a zinc ion or a cyano group.
Trifluorotoluene: Trifluorotoluene is an organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals. It differs from this compound in its structure and chemical properties.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is a polyfunctional organic compound with a tertiary amine, ether, and hydroxyl functionality. It is used in various chemical reactions and differs significantly in structure and function from this compound.
特性
CAS番号 |
58270-08-9 |
|---|---|
分子式 |
C9H15Cl2N3O2Zn |
分子量 |
333.5 g/mol |
IUPAC名 |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
InChIキー |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
物理的記述 |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




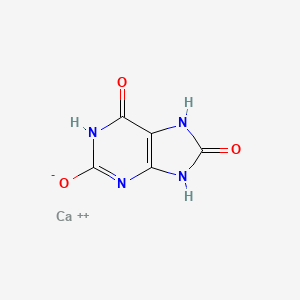

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
